molecular formula C8H11BrN2O2S B6165901 tert-butyl N-(5-bromo-1,3-thiazol-4-yl)carbamate CAS No. 1823881-74-8

tert-butyl N-(5-bromo-1,3-thiazol-4-yl)carbamate

Cat. No.: B6165901
CAS No.: 1823881-74-8
M. Wt: 279.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl N-(5-bromo-1,3-thiazol-4-yl)carbamate: is an organic compound with the molecular formula C8H11BrN2O2S . It is a derivative of thiazole, a five-membered ring containing both sulfur and nitrogen atoms.

Scientific Research Applications

Chemistry:

Biology and Medicine:

Industry:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(5-bromo-1,3-thiazol-4-yl)carbamate typically involves the reaction of 5-bromo-1,3-thiazole-4-carboxylic acid with tert-butyl carbamate. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include an inert atmosphere and a solvent like dichloromethane .

Industrial Production Methods: This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors for better control and efficiency .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of tert-butyl N-(5-bromo-1,3-thiazol-4-yl)carbamate is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, in biological systems. The thiazole ring can participate in various binding interactions, contributing to the compound’s biological activity .

Comparison with Similar Compounds

  • tert-Butyl N-(5-chloro-1,3-thiazol-4-yl)carbamate
  • tert-Butyl N-(5-fluoro-1,3-thiazol-4-yl)carbamate
  • tert-Butyl N-(5-iodo-1,3-thiazol-4-yl)carbamate

Uniqueness:

Properties

{ "Design of the Synthesis Pathway": "The synthesis of tert-butyl N-(5-bromo-1,3-thiazol-4-yl)carbamate can be achieved through a two-step reaction process. The first step involves the synthesis of 5-bromo-1,3-thiazol-4-amine, which is then reacted with tert-butyl chloroformate to form the final product.", "Starting Materials": [ "Thiourea", "Bromine", "Sodium hydroxide", "Chloroform", "Tert-butyl alcohol", "Triethylamine" ], "Reaction": [ "Step 1: Synthesis of 5-bromo-1,3-thiazol-4-amine", "1. Dissolve thiourea in water and add sodium hydroxide to adjust the pH to 8-9.", "2. Add bromine dropwise to the solution while stirring at room temperature.", "3. Continue stirring for 2-3 hours until the reaction is complete.", "4. Filter the resulting solid and wash with water to obtain 5-bromo-1,3-thiazol-4-amine.", "Step 2: Synthesis of tert-butyl N-(5-bromo-1,3-thiazol-4-yl)carbamate", "1. Dissolve 5-bromo-1,3-thiazol-4-amine in chloroform and add triethylamine.", "2. Slowly add tert-butyl chloroformate to the solution while stirring at room temperature.", "3. Continue stirring for 2-3 hours until the reaction is complete.", "4. Wash the resulting solid with water and dry to obtain tert-butyl N-(5-bromo-1,3-thiazol-4-yl)carbamate." ] }

CAS No.

1823881-74-8

Molecular Formula

C8H11BrN2O2S

Molecular Weight

279.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.